5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring systemThe presence of a bromine atom and a methyl group on the imidazo[4,5-b]pyridine scaffold imparts unique chemical properties that make it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets, including gaba a receptors, aromatase, and angiotensin ii receptors .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to exert their effects through various mechanisms, such as allosteric modulation of gaba a receptors, inhibition of aromatase, and antagonism of angiotensin ii receptors .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence several cellular pathways, including gabaergic neurotransmission, estrogen biosynthesis, and the renin-angiotensin system .
Pharmacokinetics
One study on a related imidazo[4,5-b]pyridine-based kinase inhibitor reported high human liver microsomal stability .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have various biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways . The interaction of this compound with these enzymes often results in the inhibition or activation of their catalytic activities, thereby influencing downstream signaling events. Additionally, this compound can bind to specific protein domains, such as SH2 and SH3 domains, which are involved in protein-protein interactions and signal transduction .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activities . For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream substrates . Additionally, this compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis . These interactions can lead to changes in cellular processes, such as cell cycle progression, apoptosis, and metabolic regulation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity . At low to moderate doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities, by modulating specific signaling pathways and gene expression . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in these organs . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The localization and accumulation of this compound in specific tissues and organs can impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, this compound can be phosphorylated or acetylated, which can direct its localization to the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2,3-diaminopyridine with a suitable carbonyl compound, followed by bromination. One common method involves the reaction of 2,3-diaminopyridine with methylglyoxal under acidic conditions to form the imidazo[4,5-b]pyridine core, which is then brominated using bromine or N-bromosuccinimide (NBS) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and phase transfer catalysis to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.
Major Products
Substitution: Products include 5-amino-2-methyl-3H-imidazo[4,5-b]pyridine and 5-thio-2-methyl-3H-imidazo[4,5-b]pyridine.
Oxidation: Products include this compound N-oxide.
Coupling: Products include various biaryl derivatives.
Scientific Research Applications
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 5-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
- 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
- 5-Iodo-2-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s electronic properties and steric interactions .
Properties
IUPAC Name |
5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMQBOUOVYZIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625350 | |
Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219762-28-4 | |
Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.